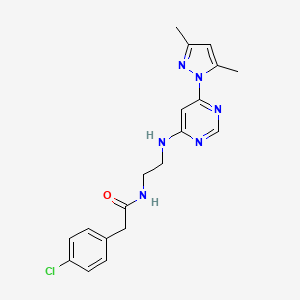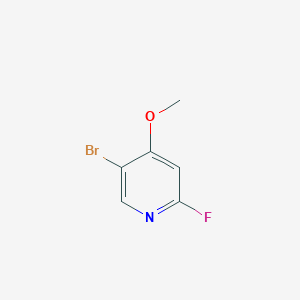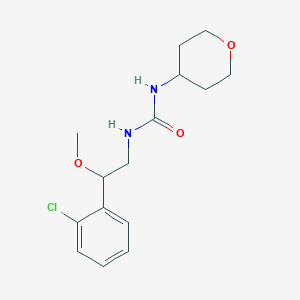
2-(4-chlorophenyl)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazole, a class of heterocyclic compounds. Pyrazoles are known for their diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The presence of these heterocyclic rings often contributes to the biological activity of the compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
A study by Hafez, El-Gazzar, and Al-Hussain (2016) explores a series of novel pyrazole derivatives, including compounds structurally related to 2-(4-chlorophenyl)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide. These compounds have shown promising in vitro antimicrobial and anticancer activities. Notably, some synthesized compounds exhibited higher anticancer activity than doxorubicin, a reference drug, highlighting their potential as therapeutic agents against cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Inhibition of Fatty Acid Synthesis
The compound's structural framework is also relevant in the context of inhibiting fatty acid synthesis. Although the specific compound was not directly studied, chloroacetamide derivatives have been researched for their ability to inhibit fatty acid synthesis in organisms like the green alga Scenedesmus Acutus. This indicates a potential broader application of similar compounds in controlling unwanted plant growth or in studies related to fatty acid metabolism (Weisshaar & Böger, 1989).
Synthesis and Biological Evaluation
Another study by Rahmouni et al. (2016) focuses on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including structures akin to our compound of interest. These derivatives have been tested for their anticancer and anti-5-lipoxygenase activities, suggesting their potential in developing new therapeutic strategies for cancer and inflammation-related diseases (Rahmouni et al., 2016).
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) describes the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, demonstrating the compound's utility in developing molecules with potential health benefits by mitigating oxidative stress (Chkirate et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-13-9-14(2)26(25-13)18-11-17(23-12-24-18)21-7-8-22-19(27)10-15-3-5-16(20)6-4-15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJASUANOFDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2733156.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2733157.png)
![4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2733158.png)
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2733159.png)
![3-(9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-morpholinopropan-1-one](/img/structure/B2733160.png)
![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)
![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)


![N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2733167.png)

![2-Amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2733172.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)
![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)